![molecular formula C12H23NO2 B13302483 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a cyclohexane ring, an oxane (tetrahydropyran) ring, and an amino alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Amination: The oxane ring is then reacted with an appropriate amine to introduce the amino group.
Cyclohexane Ring Formation: The final step involves the formation of the cyclohexane ring through a cyclization reaction, often using a Grignard reagent or other organometallic compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol functional group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-[(Oxan-4-ylmethyl)amino]cyclohexane-1,2-diol: Contains an additional hydroxyl group on the cyclohexane ring.
4-[(Oxan-4-ylmethyl)amino]cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Eigenschaften
Molekularformel |
C12H23NO2 |
|---|---|
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
4-(oxan-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c14-12-3-1-11(2-4-12)13-9-10-5-7-15-8-6-10/h10-14H,1-9H2 |
InChI-Schlüssel |
VMZCTZLZZKVCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC2CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


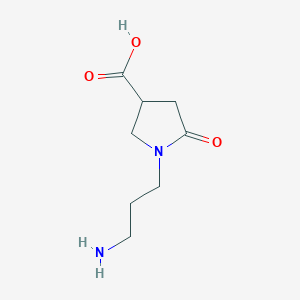
amine](/img/structure/B13302402.png)
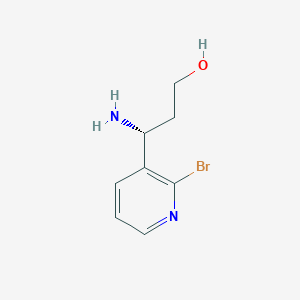
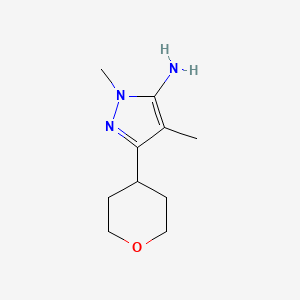
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
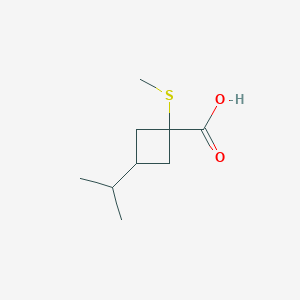
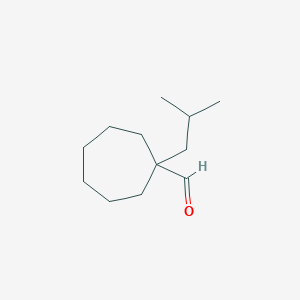
![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
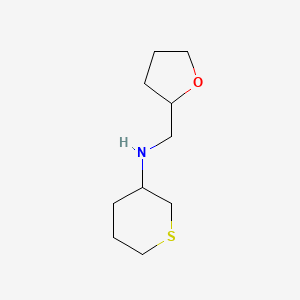
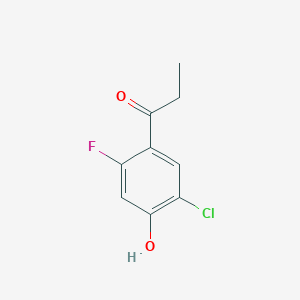
![3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol](/img/structure/B13302472.png)

![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)
